
2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as DCPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCPT belongs to the pyridazinone family of compounds and has been shown to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A range of pyridazinone derivatives, including structures similar to 2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, have been synthesized and studied for their potential applications across various fields of research. The synthesis of novel pyridazinone compounds and their structural elucidation through spectroscopic techniques like IR, NMR, and XRD have provided insights into their chemical properties and potential as pharmaceutical agents. For example, the synthesis, structure analysis, and DFT calculations of pyridazine analogs have shown significant pharmaceutical importance due to their heterocyclic nature, which is pivotal in medicinal chemistry (Sallam et al., 2021).
Anticancer Activity
The anticancer activity of pyridazinone derivatives has been a subject of research, with studies demonstrating the potential of these compounds in inhibiting cancer cell viability and progression. For instance, a study on new 3(2H)-one pyridazinone derivatives highlighted their potential anti-oxidant activity and their capability in molecular docking studies, suggesting their use in developing anticancer therapies (Mehvish & Kumar, 2022).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyridazinone derivatives have been explored, although with varying degrees of success. Some compounds have demonstrated negligible antimicrobial activities, while others have shown potential antioxidant properties, indicating their possible application in managing oxidative stress-related conditions (Alonazy et al., 2009).
Corrosion Inhibition
Interestingly, pyridazinone derivatives have also been studied for their potential in inhibiting the corrosion of metals in acidic environments. For example, the substitution of an oxygen atom by sulfur in a pyridazinic molecule has been shown to significantly increase the inhibition efficiency against steel corrosion in sulfuric acid medium, highlighting the diverse industrial applications of these compounds (Bouklah et al., 2004).
Herbicidal Activities
The herbicidal potential of pyridazinone derivatives has been explored, with some compounds demonstrating bleaching and herbicidal activities against dicotyledonous plants. These findings suggest their applicability in agricultural chemistry for weed control and plant growth management (Xu et al., 2008).
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-4-3-10(12(17)8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPSDDBKNDTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

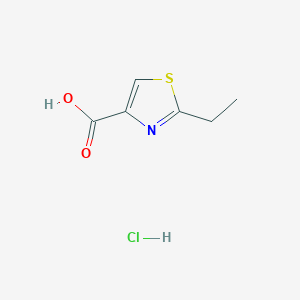
![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)

![(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2698767.png)
![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)
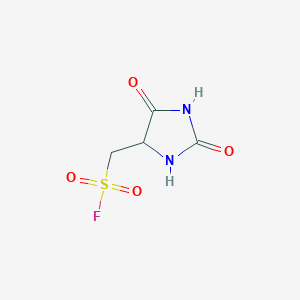

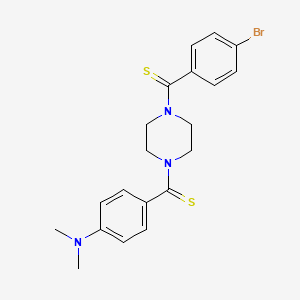
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)
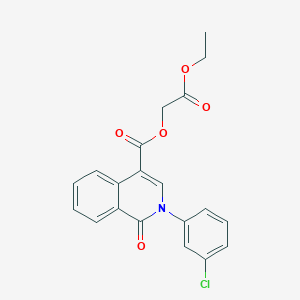
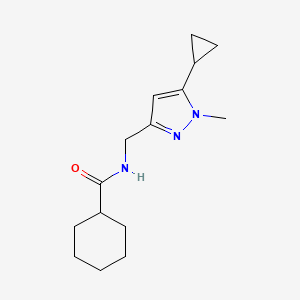
![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)